Prenylamine is classified as a chiral compound with two enantiomers: R-prenylamine and S-prenylamine. These enantiomers exhibit different pharmacodynamic and pharmacokinetic profiles, which can influence their therapeutic efficacy and safety . The chemical formula for prenylamine is CHN, with a molecular weight of approximately 329.48 g/mol .
Prenylamine can be synthesized through several methods, with one notable approach involving the use of natural precursors. For instance, optically active prenylamine has been synthesized from (-)-norephedrine through aziridine derivatives . This method emphasizes the importance of chirality in the synthesis process.
The molecular structure of prenylamine features a diphenylpropylamine backbone, where two phenyl groups are attached to a propyl chain that includes an amino group. This structure contributes to its biological activity as a calcium channel blocker.
Prenylamine participates in various chemical reactions typical of amines and alkylamines. These reactions include:
The mechanism of action of prenylamine primarily involves its role as a calcium channel blocker. It inhibits voltage-dependent calcium channels in cardiac and smooth muscle tissues, leading to:
Research indicates that prenylamine's effectiveness in blocking calcium channels may vary between its enantiomers, affecting both efficacy and side effects .
Prenylamine exhibits several notable physical and chemical properties:
Despite its withdrawal from clinical use due to safety concerns, prenylamine has applications in research settings:
Prenylamine (3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine) was first synthesized in the early 1960s under patent references US 3,177,255 and German patents 1,100,031/1,111,642 by Ehrhart and colleagues [1]. This diphenylalkylamine compound gained immediate scientific interest when German physiologist Albrecht Fleckenstein identified its ability to inhibit excitation-contraction coupling in cardiac muscle in 1964, coining the revolutionary term "calcium antagonist" to describe its mechanism alongside verapamil [1] [2]. Prenylamine's pharmacological profile revealed a triple mechanism of action: (1) blockade of L-type voltage-gated calcium channels (CaV), (2) inhibition of voltage-gated sodium channels (NaV), and (3) depletion of catecholamine stores from sympathetic nerve terminals through competitive inhibition of vesicular uptake [1] [6]. This reserpine-like effect specifically targeted cardiac tissue, distinguishing it from reserpine's central nervous system preference [6]. The racemic mixture contained both R(-) and S(+) enantiomers, with studies demonstrating enantioselective properties: the R(-) enantiomer exerted predominant calcium channel blockade and negative inotropic effects, while the S(+) enantiomer showed weaker calcium inhibition with potential cardiotimulatory activity at low concentrations [1]. Early animal studies revealed coronary vasodilation in dogs, with intravenous prenylamine increasing coronary blood flow by 30-50% within minutes of administration [1] [3].
Marketed globally under brand names including Segontin® (Hoechst AG), Synadrin®, and Corontin®, prenylamine was positioned as a novel antianginal agent during an era of limited cardiovascular therapeutic options [2] [6]. Its proposed mechanism for angina relief combined afterload reduction via peripheral vasodilation, decreased myocardial oxygen demand through mild negative inotropy, and potential anti-ischemic effects from catecholamine depletion [1] [9]. Clinical trials during the 1960s-1970s, primarily open-label or small placebo-controlled studies, reported mixed efficacy:
Table 1: Key Clinical Observations of Prenylamine in Angina Pectoris
Study Type | Dose/Duration | Key Findings | Reference |
---|---|---|---|
Treadmill Exercise (1963) | 270 mg/day × 1 month | No significant improvement in exercise-induced pain or ECG changes | [3] |
Placebo-controlled | 120-240 mg/day | Reduced frequency of anginal attacks and nitrate consumption | [2] |
Long-term Observation | 12 months | Improved exercise tolerance without serious complications reported | [1] |
Comparative Trial (1987) | vs. other Ca²⁺ blockers | Inferior exercise tolerance improvement vs. alternatives | [2] |
Cardioprotective effects observed in experimental models—including reduced myocardial necrosis following isoproterenol challenge and improved outcomes post-coronary ligation—fueled interest in potential infarct-sparing effects [1]. Small clinical series in the 1980s suggested possible benefits in limiting infarct size and mitigating anthracycline cardiotoxicity [1]. However, the clinical evidence base remained methodologically limited by modern standards, lacking robust randomization, adequate power, or systematic ECG monitoring for QT interval changes [2] [4].
By the mid-1980s, accumulating post-marketing reports linked prenylamine to life-threatening ventricular arrhythmias, particularly torsade de pointes (TdP), often progressing to ventricular fibrillation [2] [4]. This proarrhythmic risk stemmed from its potent inhibition of the hERG potassium channel (IC₅₀ = 65 nM), delaying ventricular repolarization and prolonging the QT interval [10]. Electrophysiological studies later demonstrated concentration-dependent hERG blockade by the S(+)-enantiomer, which prolonged action potential duration and triggered early afterdepolarizations at low stimulation rates [1] [2]. Pharmacovigilance data revealed critical risk factors:
Regulatory agencies worldwide coordinated market removal in 1988 following conclusive evidence of QT-related mortality risk. This withdrawal established pivotal precedents:
Table 2: Regulatory Milestones Triggered by Prenylamine Withdrawal
Year | Event | Significance |
---|---|---|
1988 | Global market withdrawal | First drug withdrawn primarily for QT prolongation and TdP |
1990s | ICH S7B guideline development | Mandated preclinical hERG screening for new chemical entities |
2005 | E14 Clinical Evaluation | Required rigorous QT assessment in healthy volunteers (TQT studies) |
The withdrawal prompted scrutiny of structurally similar antianginals (e.g., lidoflazine, bepridil) and fundamentally reshaped cardiac safety pharmacology [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7